molecular formula C11H12O3S B15056529 Methyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

Methyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

Cat. No.: B15056529
M. Wt: 224.28 g/mol
InChI Key: OVBBNSSEXWXZRS-UHFFFAOYSA-N
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Description

Methyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate is a compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-hydroxy-2,3-dihydrobenzo[b]thiophene with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate is not fully elucidated. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The hydroxyl and ester groups play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler analog with a five-membered ring containing sulfur.

    Benzothiophene: The parent compound without the hydroxyl and ester substitutions.

    Methyl 2-(2-hydroxyphenyl)acetate: A similar compound with a phenyl ring instead of a thiophene ring.

Uniqueness

Methyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate is unique due to the presence of both hydroxyl and ester functional groups on the benzothiophene scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

methyl 2-(6-hydroxy-2,3-dihydro-1-benzothiophen-3-yl)acetate

InChI

InChI=1S/C11H12O3S/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3

InChI Key

OVBBNSSEXWXZRS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CSC2=C1C=CC(=C2)O

Origin of Product

United States

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